molecular formula C10H11FO B13047015 1-(2-Fluoro-3-methylphenyl)propan-1-one

1-(2-Fluoro-3-methylphenyl)propan-1-one

Cat. No.: B13047015
M. Wt: 166.19 g/mol
InChI Key: YAGRBAXEJCYOKV-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11FO It is a member of the phenylpropanone family, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-3-methylphenyl)propan-1-one typically involves the Friedel-Crafts acylation of 2-fluoro-3-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:

2-Fluoro-3-methylbenzene+Propionyl chlorideAlCl3This compound\text{2-Fluoro-3-methylbenzene} + \text{Propionyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2-Fluoro-3-methylbenzene+Propionyl chlorideAlCl3​​this compound

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reagent concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-Fluoro-3-methylbenzoic acid.

    Reduction: 1-(2-Fluoro-3-methylphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-3-methylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methylphenyl)propan-1-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, influencing biological processes.

Comparison with Similar Compounds

    Phenylacetone: Similar in structure but lacks the fluorine and methyl substituents.

    2,2,3,3,3-Pentafluoro-1-(2-fluoro-3-methylphenyl)propan-1-one: Contains additional fluorine atoms, leading to different chemical properties.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(2-fluoro-3-methylphenyl)propan-1-one

InChI

InChI=1S/C10H11FO/c1-3-9(12)8-6-4-5-7(2)10(8)11/h4-6H,3H2,1-2H3

InChI Key

YAGRBAXEJCYOKV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1F)C

Origin of Product

United States

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